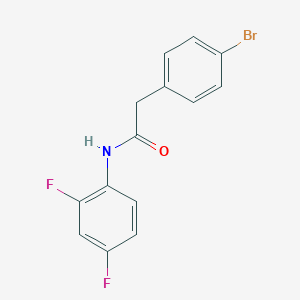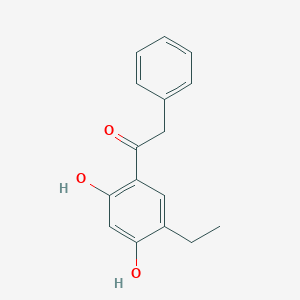![molecular formula C20H18N4O2 B5856679 ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)
ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, commonly known as EAPQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. EAPQ belongs to the class of quinoxaline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of EAPQ involves the inhibition of various signaling pathways involved in tumor growth and progression. EAPQ has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be deregulated in various types of cancer. EAPQ has also been found to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer progression. Additionally, EAPQ has been found to induce the expression of various tumor suppressor genes, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects:
EAPQ has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and progression. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases. EAPQ has been found to exhibit minimal toxicity towards normal cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using EAPQ in lab experiments include its potent antitumor activity, its ability to induce apoptosis and cell cycle arrest, and its minimal toxicity towards normal cells. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a versatile compound for various scientific research applications. The limitations of using EAPQ in lab experiments include its high cost of synthesis, its limited solubility in aqueous solutions, and the need for further studies to elucidate its mechanism of action.
未来方向
For the research on EAPQ include the optimization of its synthesis method to achieve higher yields and purity, the elucidation of its mechanism of action, and the development of more potent derivatives with improved pharmacological properties. EAPQ has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. EAPQ has the potential to become a valuable therapeutic agent for the treatment of various types of cancer, inflammatory, and infectious diseases.
合成方法
The synthesis of EAPQ can be achieved through a multi-step process involving the condensation of 3-methylphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with 2,3-dichloroquinoxaline. The resulting intermediate is then subjected to a series of reactions involving the introduction of the amino group and the carboxylate group, resulting in the final product, EAPQ. The synthesis of EAPQ has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
科学研究应用
EAPQ has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that EAPQ exhibits potent antitumor activity against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. EAPQ has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. EAPQ has also been found to exhibit anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases.
属性
IUPAC Name |
ethyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)13-8-6-7-12(2)11-13/h4-11H,3,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYABHCTBKUOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)
![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)